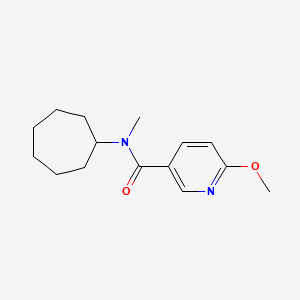
N-(1-phenylcyclobutyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylcyclobutyl)cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an inhibitory neurotransmitter in the central nervous system, and its metabolism is regulated by GABA aminotransferase. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have therapeutic effects in various neurological disorders.
Mécanisme D'action
N-(1-phenylcyclobutyl)cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-phenylcyclobutyl)cyclobutanecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to increase the levels of GABA in the brain, which can have a range of physiological effects. These include reducing anxiety, promoting sleep, and reducing the risk of seizures. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-phenylcyclobutyl)cyclobutanecarboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to have a long half-life, which makes it suitable for once-daily dosing. However, one limitation of N-(1-phenylcyclobutyl)cyclobutanecarboxamide is its poor solubility, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-phenylcyclobutyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of Angelman syndrome, which has been the focus of several recent studies. In addition, there is growing interest in the use of N-(1-phenylcyclobutyl)cyclobutanecarboxamide as a potential treatment for addiction, particularly in the context of opioid use disorders. Finally, there is ongoing research into the potential use of N-(1-phenylcyclobutyl)cyclobutanecarboxamide in the treatment of epilepsy, anxiety, and other neurological disorders.
Méthodes De Synthèse
The synthesis of N-(1-phenylcyclobutyl)cyclobutanecarboxamide involves a multi-step process that begins with the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanecarboxylic acid. This acid is then converted into its acid chloride derivative, which is reacted with N-phenylethylamine to produce N-(1-phenylcyclobutyl)carboxamide. Finally, this compound is treated with sodium hydride and cyclobutyl bromide to yield N-(1-phenylcyclobutyl)cyclobutanecarboxamide.
Applications De Recherche Scientifique
N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that causes intellectual disability and seizures.
Propriétés
IUPAC Name |
N-(1-phenylcyclobutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14(12-6-4-7-12)16-15(10-5-11-15)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXZDSJCWLOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2(CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)



![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)
